Home > Products > Screening Compounds P8693 > Thalidomide-5-(C6-amine)
Thalidomide-5-(C6-amine) -

Thalidomide-5-(C6-amine)

Catalog Number: EVT-13843400
CAS Number:
Molecular Formula: C20H24N4O5
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Thalidomide-5-(C6-amine) is synthesized from thalidomide through various chemical modifications. It falls under the category of immunomodulatory drugs due to its ability to influence immune responses. Its primary application lies in oncology and immunology, where it acts as a modulator of immune cell activity, enhancing the body’s response to malignancies and inflammatory conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-5-(C6-amine) typically involves several organic reactions to introduce an amine group at the 5-position of the thalidomide structure. Common synthetic routes include:

  1. Amidation Reactions: The introduction of the amine group can be achieved through amidation reactions involving thalidomide and suitable amine reagents.
  2. Use of Coupling Agents: Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitate the formation of amide bonds between thalidomide and the amine .

The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity levels.

Molecular Structure Analysis

Structure and Data

Thalidomide-5-(C6-amine) features a complex molecular structure that includes:

  • A thalidomide core
  • An amine functional group at the 5-position
  • A carbon chain (C6) attached to the amine group

The molecular formula can be represented as C13H15N3O4C_{13}H_{15}N_{3}O_{4}, with a molecular weight of approximately 273.28 g/mol. The structural configuration allows for specific interactions with biological targets, particularly cereblon, which is crucial for its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-5-(C6-amine) undergoes various chemical reactions:

  1. Nucleophilic Substitution: The terminal amine can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used; for instance, reducing agents like lithium aluminum hydride can convert certain functional groups.
  3. Coupling Reactions: The amine group can react with activated esters or carboxylic acids to form new amides, which is essential for developing PROTACs.

These reactions are critical for modifying the compound for specific therapeutic applications.

Mechanism of Action

Process and Data

Thalidomide-5-(C6-amine) exerts its effects primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. The mechanism involves:

  1. Binding to Cereblon: The thalidomide moiety binds to cereblon, facilitating the recruitment of specific substrates for ubiquitination.
  2. Ubiquitination: This process marks target proteins for degradation by the proteasome, effectively reducing their levels within cells.
  3. Modulation of Immune Response: By altering protein levels involved in immune signaling pathways, Thalidomide-5-(C6-amine) enhances T cell and natural killer cell activity against tumors .

This mechanism underlies its therapeutic efficacy in treating cancers like multiple myeloma.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thalidomide-5-(C6-amine) exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point generally ranges from 150°C to 160°C.

Chemical properties include reactivity with electrophiles due to the presence of the amine group, making it suitable for further modifications .

Applications

Scientific Uses

Thalidomide-5-(C6-amine) has several significant applications:

  1. Cancer Therapy: Utilized in treating multiple myeloma and other malignancies by modulating immune responses.
  2. Inflammatory Diseases: Effective in managing conditions such as rheumatoid arthritis due to its anti-inflammatory properties.
  3. Research Tool: Serves as a building block for developing PROTACs aimed at targeted protein degradation strategies in drug discovery .
Introduction to Thalidomide-Based Molecular Glues and PROTACs

Historical Evolution of Thalidomide in Targeted Protein Degradation

Thalidomide, initially introduced in the 1950s as a sedative with purported anti-emetic properties, was withdrawn from clinical use due to severe teratogenic effects causing limb deformities in thousands of infants born to mothers who took the drug during pregnancy [10]. Despite this tragic history, scientific interest in thalidomide revived in the 1960s when it demonstrated immunomodulatory and anti-inflammatory properties in erythema nodosum leprosum (ENL), an inflammatory complication of leprosy [2]. The molecular renaissance of thalidomide began in 2010 when cereblon (CRBN) was identified as its primary biological target, fundamentally shifting scientific understanding from viewing it as a mere therapeutic agent to recognizing it as a modulator of E3 ubiquitin ligase function [9].

The structural derivatives of thalidomide—lenalidomide and pomalidomide—emerged as clinically superior agents with enhanced immunomodulatory properties, particularly for multiple myeloma treatment. These compounds, collectively termed Immunomodulatory Drugs (IMiDs), demonstrated that small molecules could reprogram the specificity of the CRL4CRBN E3 ubiquitin ligase complex. In 2014, crystallographic studies revealed that IMiDs bind CRBN and induce neosubstrate recruitment, notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and proteasomal degradation [2] [4]. This mechanistic breakthrough transformed thalidomide from a therapeutic agent into a foundational chemical scaffold for targeted protein degradation (TPD) technologies.

Table 1: Evolution of Thalidomide-Based Protein Degradation Tools

CompoundKey Structural ModificationYearSignificance in TPD
ThalidomideParent compound1954Marketed sedative/anti-emetic; teratogenicity discovered 1961
LenalidomideAmino substitution at C4 position2004Improved anti-myeloma activity; reduced neurotoxicity
PomalidomideDeeper glutarimide pocket binding2013Enhanced IKZF1/3 degradation potency
Thalidomide-5-(C6-amine)C5-position amine functionalization~2018Enables covalent PROTAC assembly via solvent-exposed vector

The development of Thalidomide-5-(C6-amine) represents a strategic advancement in this evolutionary trajectory. Unlike parent IMiDs, this derivative incorporates a terminal amine group at the C5 position of the phthalimide ring—a solvent-exposed region identified through crystallography as amenable to chemical modification without disrupting CRBN binding [4] [9]. This specific functionalization transformed thalidomide from a molecular glue into a versatile PROTAC (Proteolysis-Targeting Chimera) building block, enabling controlled linkage to target protein ligands while preserving E3 ligase engagement.

Role of Thalidomide-5-(C6-amine) in Cereblon-Mediated Ubiquitination Pathways

Thalidomide-5-(C6-amine) functions as a high-affinity molecular recruiter of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4), specifically through its substrate receptor protein cereblon (CRBN). The compound binds within a tri-Trp pocket (Trp380, Trp386, Trp400) in the C-terminal domain of CRBN through its glutarimide moiety, forming critical hydrogen bonds with His380 and Trp382 via the glutarimide carbonyls and amide nitrogen [2]. The phthalimide ring projects toward solvent-accessible regions, with the C5 position strategically functionalized with an amine-terminated alkyl chain.

Crystallographic studies of the DDB1-CRBN complex bound to IMiDs demonstrate that the C5 position of the phthalimide ring resides approximately 18Å from a conserved Zn2+ binding site coordinated by Cys326, Cys329, Cys394, and Cys397 in human CRBN [2]. This positioning places the amine group of Thalidomide-5-(C6-amine) in a solvent-exposed environment, enabling conjugation chemistry without perturbing the buried glutarimide-CRBN interactions essential for binding. The amine functionality serves as a versatile chemical handle for coupling to target-binding warheads via amide bond formation or other biocompatible linkages.

Table 2: Molecular Interactions of Thalidomide-5-(C6-amine) with CRBN

Interaction TypeResidue(s)Chemical GroupFunctional Significance
Hydrogen BondingHis380Glutarimide C2 carbonylAnchors glutarimide orientation
Hydrogen BondingTrp382Glutarimide N1 amideStabilizes planar glutarimide conformation
Van der WaalsTrp382, Trp388, Phe402Glutarimide aliphatic faceCreates hydrophobic enclosure
Water-mediated H-bondHis359Phthalimide C1 carbonylStabilizes phthalimide positioning
Solvent exposureN/AC5-amine groupPermits linker attachment without steric clash

The biochemical significance of Thalidomide-5-(C6-amine) lies in its ability to maintain CRBN's ubiquitin ligase functionality while providing a synthetic vector for PROTAC construction. Unlike early-generation IMiDs that promiscuously degrade zinc-finger transcription factors (e.g., IKZF1/3, ZFP91), strategic modifications at the C5 position have been shown to reduce off-target degradation while preserving on-target ubiquitination activity [7]. This selectivity enhancement occurs because the C5 substituent sterically impedes recruitment of certain endogenous zinc-finger proteins to the CRBN-ligand interface, particularly those requiring interactions near the Q147 residue of IKZF1 [7]. The hexyl-amine spacer (C6) provides optimal distance from the phthalimide core, minimizing potential steric hindrance with CRBN surface residues during ternary complex formation.

Emergence of PROTACs and E3 Ligase Ligand Design

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary approach in chemical biology and therapeutic development, employing heterobifunctional molecules to induce proximity between target proteins and E3 ubiquitin ligases. Thalidomide-5-(C6-amine) has emerged as a critical component in this technology due to its favorable chemical and biological properties as a CRBN recruiter. The terminal amine group enables efficient conjugation to target protein ligands via two primary strategies:

  • NHS Ester Coupling: Reaction with N-hydroxysuccinimide (NHS)-activated carboxylic acids of target ligands
  • Carbodiimide-Mediated Amidation: Using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with carboxylic acid-containing warheads [1] [5]

These synthetic approaches allow rapid assembly of PROTAC libraries for structure-activity relationship studies. The commercial availability of Thalidomide-5-(C6-amine) (CAS 1950635-17-2) has accelerated PROTAC development, with suppliers like BroadPharm and AxisPharm offering gram-scale quantities at >95% purity [1] [5]. The compound serves as a superior alternative to first-generation CRBN ligands like pomalidomide due to its optimized exit vector geometry. While pomalidomide-based PROTACs typically attach linkers at the N-alkyl position of the isoindolinone ring, potentially compromising CRBN binding affinity, Thalidomide-5-(C6-amine) utilizes the solvent-exposed C5 position identified through crystallography as chemically tolerant to modifications [4] [7].

The strategic importance of Thalidomide-5-(C6-amine) in PROTAC design is underscored by its role in reducing off-target effects. Conventional IMiD-based PROTACs often exhibit collateral degradation of zinc-finger (ZF) proteins due to residual molecular glue activity. However, PROTACs incorporating C5-modified thalidomide analogues demonstrate significantly reduced off-target degradation while maintaining potent on-target activity [7]. This selectivity enhancement was validated through comprehensive proteomic studies showing diminished ZF degradation signatures when appropriate C5 substituents were incorporated. For example, an anaplastic lymphoma kinase (ALK)-targeting PROTAC developed using a C5-optimized thalidomide analogue exhibited enhanced degradation potency (DC50 < 10 nM) with minimal off-target ZF degradation compared to pomalidomide-based counterparts [7].

Table 3: Synthetic Strategies for Thalidomide-5-(C6-amine)-Based PROTACs

Conjugation MethodReaction PartnersTypical YieldAdvantages
NHS Ester AminolysisNHS-activated carboxylic acid on target ligand60-85%Mild conditions; minimal epimerization
Carbodiimide CouplingCarboxylic acid + EDC/HATU50-75%Broad commercial availability of reagents
Reductive AminationAldehyde-containing ligands30-60%Orthogonal to other functional groups
Click ChemistryAzide-functionalized ligands via CuAAC70-90%High chemoselectivity; biocompatible

The chemical versatility of Thalidomide-5-(C6-amine) extends beyond simple PROTAC construction. Its amine functionality serves as an anchor point for inserting polyethylene glycol (PEG) spacers of varying lengths, enabling systematic optimization of linker geometry. Derivatives like Thalidomide-5-(PEG4-amine) (MW 520.5) and Thalidomide-5-(PEG2-amine) (MW 432.4) are commercially available, allowing medicinal chemists to rapidly explore spacer effects on ternary complex formation and degradation efficiency without de novo synthesis [5]. This modular approach accelerates PROTAC optimization cycles and facilitates the development of degraders with improved membrane permeability and pharmacokinetic properties.

Properties

Product Name

Thalidomide-5-(C6-amine)

IUPAC Name

N-(6-aminohexyl)-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxamide

Molecular Formula

C20H24N4O5

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C20H24N4O5/c21-9-3-1-2-4-10-22-17(26)12-5-6-13-14(11-12)20(29)24(19(13)28)15-7-8-16(25)23-18(15)27/h5-6,11,15H,1-4,7-10,21H2,(H,22,26)(H,23,25,27)

InChI Key

NEIBHOLGDPAEAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCCCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.